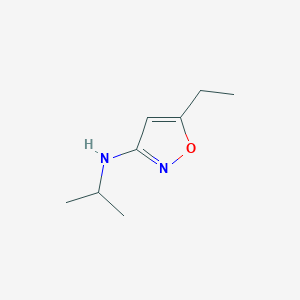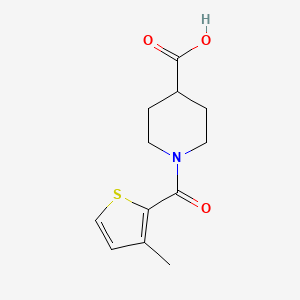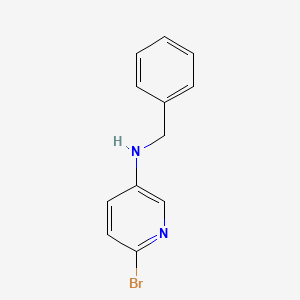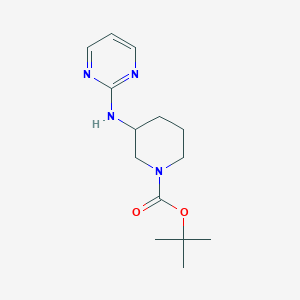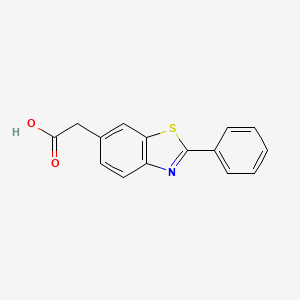![molecular formula C12H7NOS B13973080 Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde CAS No. 84659-86-9](/img/structure/B13973080.png)
Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE is a heterocyclic compound that contains both naphthalene and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide in anhydrous pyridine to form the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling the reaction temperature, time, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro derivatives, while bromination produces bromo derivatives.
Applications De Recherche Scientifique
NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE has several scientific research applications:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry:
Materials Science: Utilized in the creation of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which NAPHTHO[1,2-D]THIAZOLE-2-CARBOXALDEHYDE exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications such as organic electronics and catalysis. The presence of both naphthalene and thiazole
Propriétés
Numéro CAS |
84659-86-9 |
|---|---|
Formule moléculaire |
C12H7NOS |
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
benzo[e][1,3]benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-7-11-13-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-7H |
Clé InChI |
PSUJDYNFVWUZMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





